An In-Depth Technical Guide to 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Halogenated Indanones in Medicinal Chemistry
6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated bicyclic ketone that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its rigid indanone core, decorated with strategically placed bromo and fluoro substituents, offers a unique combination of steric and electronic properties. The indanone scaffold itself is a privileged structure, found in numerous biologically active compounds and natural products, prized for its conformational rigidity which can lead to higher binding affinities with biological targets.[1][2]
The presence of both a bromine and a fluorine atom on the aromatic ring significantly enhances the compound's utility. The fluorine atom can improve metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the facile introduction of molecular complexity and the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[3] Consequently, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a compound of significant interest for researchers aiming to develop novel therapeutics, particularly in areas like oncology and neurology where indanone-based molecules have shown promise.[1][3]
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is fundamental for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and potential for formulation.
| Property | Value | Source |
| CAS Number | 881189-74-8 | [4][5] |
| Molecular Formula | C₉H₆BrFO | [4][5] |
| Molecular Weight | 229.05 g/mol | [4][6] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 123-126 °C | [4] |
| Boiling Point (Predicted) | 296.6 ± 40.0 °C | [4] |
| Density (Predicted) | 1.691 ± 0.06 g/cm³ | [4] |
| InChI Key | FVPXVDTWEBFLLE-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Considerations
The synthesis of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is most effectively achieved through an intramolecular Friedel-Crafts acylation.[7][8][9] This powerful cyclization reaction is a cornerstone of aromatic chemistry for forming cyclic ketones.
Conceptual Synthesis Pathway
The logical synthetic approach involves the cyclization of a 3-arylpropanoic acid precursor, specifically 3-(3-bromo-5-fluorophenyl)propanoic acid. This precursor contains the requisite carbon skeleton and substitution pattern. The key transformation is the formation of the five-membered cyclopentanone ring fused to the aromatic ring.
Caption: General synthesis pathway for 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3-bromo-5-fluorophenyl)propanoyl chloride
-
To a solution of 3-(3-bromo-5-fluorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add thionyl chloride (SOCl₂) (2.5 eq).
-
Reflux the mixture for several hours (e.g., 2-4 hours, reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride).
-
After completion, cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride, which is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts catalysts like AlCl₃ are highly moisture-sensitive and will be quenched by water. All reagents and solvents must be anhydrous.
-
Thionyl Chloride: It is an effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies workup.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.5-2.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of the crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride in anhydrous DCM dropwise to the AlCl₃ suspension, maintaining the temperature below 5-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. This step hydrolyzes the aluminum complexes.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the electron-rich aromatic ring. A stoichiometric amount is often required as the product ketone can also complex with the Lewis acid.[7]
-
Controlled Addition at Low Temperature: The Friedel-Crafts acylation is an exothermic reaction. Slow addition at low temperature helps to control the reaction rate and prevent potential side reactions.
-
Acidic Workup: The acidic workup is crucial to decompose the aluminum-ketone complex formed during the reaction and to protonate any remaining intermediates, allowing for the isolation of the neutral ketone product.
Reactivity and Synthetic Utility
The chemical reactivity of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is dominated by the ketone functionality and the two halogen substituents on the aromatic ring.
Reactions at the Carbonyl Group
The ketone can undergo a wide range of standard transformations:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce an exocyclic double bond at the 1-position.
-
Reductive Amination: Conversion to amines can be achieved via the corresponding oxime or through direct reaction with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Cross-Coupling Reactions at the Bromine Position
The bromine atom at the 6-position is a key site for building molecular complexity. It readily participates in various palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or alkyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
These reactions are fundamental in drug discovery for the rapid generation of analogues for SAR exploration.[3]
Caption: Key reaction pathways for 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aliphatic protons of the cyclopentanone ring and the aromatic protons.
-
The two methylene groups at the 2- and 3-positions would likely appear as complex multiplets in the range of δ 2.5-3.5 ppm.
-
The two aromatic protons would appear as doublets or doublet of doublets in the aromatic region (δ 7.0-8.0 ppm), with coupling constants characteristic of their relative positions and the influence of the fluorine atom.
-
-
¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon (around δ 190-200 ppm), the aromatic carbons (with C-F and C-Br couplings), and the two aliphatic carbons.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent in the range of 1690-1720 cm⁻¹. C-F and C-Br stretching vibrations would also be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M and M+2).[12] Key fragmentation patterns would likely involve the loss of CO (28 Da) and Br (79/81 Da).[12][13][14]
Safety and Handling
6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a dry, room-temperature environment.
Conclusion
6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a valuable and strategically designed chemical intermediate. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and well-understood process. The compound's true power lies in its dual reactivity: the ketone for classical organic transformations and the bromo substituent for modern cross-coupling chemistry. This combination allows for the efficient construction of complex molecular architectures, making it an indispensable tool for medicinal chemists and researchers in the pursuit of novel bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in drug discovery and development.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Friedel–Crafts reaction. Retrieved from [Link]
-
AbacipharmTech. (n.d.). 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
Jakubczyk, D., & Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 25). 8.7.6: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). Friedel–Crafts acylation–cyclisation reactions of 3-bromophenyl ethers with phosphorus trichloride and oxalyl chloride to give the corresponding phenoxaphosphine and xanthen-9-one derivatives. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
TMP Chem. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]
-
Sharma, R., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33261-33285. Retrieved from [Link]
-
de la Torre, M. C., & Sierra, M. A. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(3), 562. Retrieved from [Link]
-
Nowick, J. S. (2011, November 30). Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]
-
Chem-Space. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 6-Bromo-1-indanone. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-6-methyl-1-indanone - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Methyl-1-indanone - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Fluoro-4-chromanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Bromo-1-hexene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4,6-TRIMETHYL-1-INDANONE - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | CymitQuimica [cymitquimica.com]
- 5. 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | C9H6BrFO | CID 50989426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis routes of 5-Fluoro-1-indanone [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. m.youtube.com [m.youtube.com]
